Substituted pyrazole derivatives constitute a significant class of heterocyclic compounds that have garnered considerable attention in organic synthesis and medicinal chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These compounds exhibit diverse biological activities, including antibacterial, antifungal, antiviral, antitumor, and antidiabetic properties. [, , , , , , , , , ] Their versatility as synthetic intermediates and their potential therapeutic applications make them a subject of ongoing research.
2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a pyrazole ring, making it structurally interesting for various applications in medicinal chemistry and materials science.
2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine can be classified as:
The synthesis of 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine typically involves several steps:
For instance, one method involves the reaction of 1-furanyl ethylamine with 5-methylpyrazole in the presence of a suitable catalyst under reflux conditions. The reaction conditions must be optimized to ensure high yields and purity of the final product .
The molecular formula for 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine is with a molecular weight of approximately 191.23 g/mol. The structure consists of:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, NMR can reveal the environment of hydrogen atoms in the molecule, while MS can provide information about its molecular weight and fragmentation pattern .
2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine can participate in various chemical reactions:
In laboratory settings, these reactions may require specific conditions such as temperature control, solvent selection, and catalysts to optimize yield and selectivity.
The mechanism of action for compounds like 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine often involves interaction with biological targets such as enzymes or receptors. For example:
Studies have shown that similar pyrazole derivatives exhibit significant biological activities, including antimicrobial and anticancer properties, suggesting potential therapeutic applications for this compound .
The physical properties include:
Chemical properties include:
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) can provide insights into its functional groups and electronic transitions .
The compound has several potential applications:
The strategic fusion of furan and pyrazole rings creates pharmacologically privileged scaffolds with enhanced target affinity and metabolic stability. The compound 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine exemplifies this design, where the furan moiety acts as a bioisosteric replacement for phenyl rings, improving solubility and π-π stacking capabilities. Its electron-rich heterocycle facilitates interactions with hydrophobic enzyme pockets, particularly in antiviral targets like SARS-CoV-2 main protease (Mpro). Studies show that furan-containing analogs exhibit 10-15% higher binding affinity to Mpro compared to non-furan derivatives, attributed to furan’s ability to anchor in the S1 subsite via hydrogen bonding with Glu166 [2].
Table 1: Bioactivity of Furan-Pyrazole Hybrids
Substituent Pattern | Target Protein | Key Interaction | Biological Activity |
---|---|---|---|
5-(Furan-2-yl)ethyl | SARS-CoV-2 Mpro | H-bond with His41/Asn142 | Antiviral (IC50: 1.8 µM) |
3-Amino-1H-pyrazole | CDK2/Cyclin A2 | Salt bridge with Asp86 | Antiproliferative |
5-Methyl-2H-pyrazol-3-ylamine | Nsp9 RNA-binding protein | Van der Waals with Phe58 | RNA replication inhibition |
The ethylene linker (-CH2-CH2-) between furan and pyrazole grants conformational flexibility, enabling optimal binding in deep catalytic sites. DFT analyses reveal that this linker reduces steric strain by 30% compared to rigid conjugates, enhancing membrane permeability (cLogP ≈ 2.1) [2] [5]. Multicomponent reactions (e.g., Doebner-type condensations) efficiently assemble such hybrids, yielding 68–83% under reflux in acetic acid [2].
The 2H-pyrazol-3-ylamine group serves as a hydrogen bond donor-acceptor pair, critical for kinase and protease inhibition. Its -NH2 group forms bidentate hydrogen bonds with backbone carbonyls (e.g., Leu83 in CDK2), while N1 of the pyrazole engages in hydrophobic contacts with aliphatic residues like Val18. This dual interaction stabilizes the kinase-inactive conformation, disrupting ATP binding [9] [7].
Table 2: Molecular Interactions of Pyrazol-3-ylamine Moiety
Target Protein | Residue Interaction | Interaction Type | Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
CDK2 | Leu83, Asp86 | H-bonding, Ionic | -9.2 |
SARS-CoV-2 Nsp9 | Phe58, Gly109 | π-Stacking, Van der Waals | -7.8 |
p38α Kinase | Met109, Lys53 | Hydrophobic, Salt bridge | -8.5 |
Tautomerism further influences binding: 2H-pyrazole tautomers favor interactions with catalytic aspartates, while 1H-tautomers enhance π-stacking. NMR studies confirm a 4:1 equilibrium favoring the 2H-form in DMSO, aligning with docking simulations showing stronger occupancy in CDK2’s hinge region [5] . Additionally, the 5-methyl group augments metabolic stability by shielding the C4 position from oxidative degradation [3].
Compared to other heterocycles, furan-pyrazole hybrids demonstrate superior target selectivity and synthetic versatility. Key distinctions include:
Table 3: Electronic and Bioactivity Comparison of Heterocyclic Cores
Heterocycle | cLogP | H-bond Acceptors | Antiproliferative IC50 (MCF-7) | Kinase Inhibition (CDK2) |
---|---|---|---|---|
2H-Pyrazol-3-ylamine (Target) | 2.1 | 3 | 45–97 nM | 0.057 µM |
Imidazol-4-ylamine | 1.8 | 2 | 120–250 nM | 0.42 µM |
1,2,4-Triazol-3-ylamine | 1.5 | 4 | 85–160 nM | 0.21 µM |
Pyrazolo[3,4-d]pyrimidines—bioisosteres of purines—exhibit 5-fold lower potency against CDK2 than the title compound due to reduced solvation energy (ΔGsolv = -12.3 kcal/mol vs. -9.8 kcal/mol). This highlights the hybrid’s optimal balance between rigidity and polarity [9] [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4